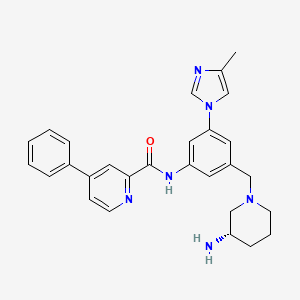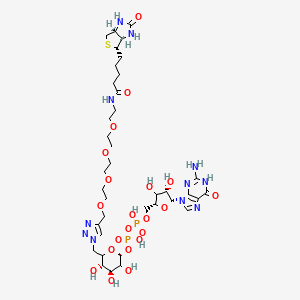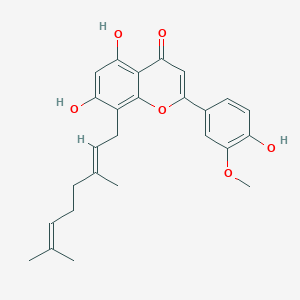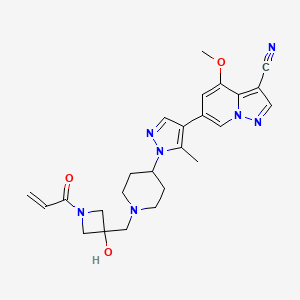
Fgfr3-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fgfr3-IN-8 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a member of the receptor tyrosine kinase family and plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling is implicated in various cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr3-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the compound. The process may include steps such as crystallization, purification, and formulation .
Analyse Chemischer Reaktionen
Types of Reactions
Fgfr3-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Fgfr3-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR3 signaling pathways and their role in various biochemical processes.
Biology: Helps in understanding the role of FGFR3 in cell proliferation, differentiation, and survival.
Industry: Used in the development of targeted cancer therapies and as a reference compound in drug discovery.
Wirkmechanismus
Fgfr3-IN-8 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the phosphoinositide 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the signal transducer and activator of transcription (STAT) pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erdafitinib: Another FGFR inhibitor approved for the treatment of urothelial carcinoma.
Infigratinib: Targets FGFR1-3 and is used in the treatment of cholangiocarcinoma.
Pemigatinib: Specifically targets FGFR2 and is used for cholangiocarcinoma.
Uniqueness
Fgfr3-IN-8 is unique in its high specificity for FGFR3, making it a valuable tool for studying FGFR3-related pathways and developing targeted therapies for cancers involving FGFR3 dysregulation .
Eigenschaften
Molekularformel |
C25H29N7O3 |
|---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
6-[1-[1-[(3-hydroxy-1-prop-2-enoylazetidin-3-yl)methyl]piperidin-4-yl]-5-methylpyrazol-4-yl]-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H29N7O3/c1-4-23(33)30-15-25(34,16-30)14-29-7-5-20(6-8-29)32-17(2)21(12-28-32)18-9-22(35-3)24-19(10-26)11-27-31(24)13-18/h4,9,11-13,20,34H,1,5-8,14-16H2,2-3H3 |
InChI-Schlüssel |
SFOLFMNSTXMKCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C2CCN(CC2)CC3(CN(C3)C(=O)C=C)O)C4=CN5C(=C(C=N5)C#N)C(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


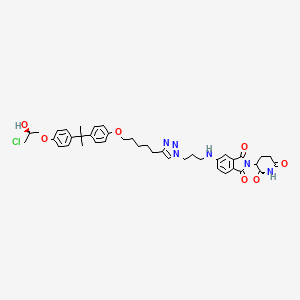
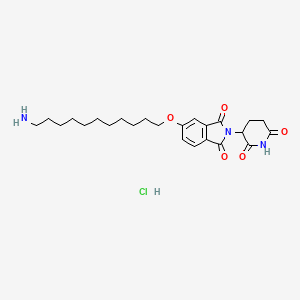
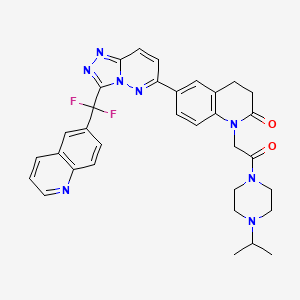
![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)
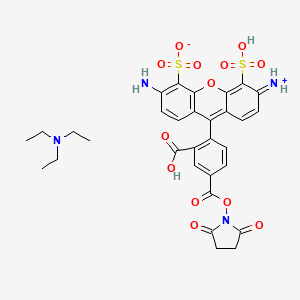

![N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)

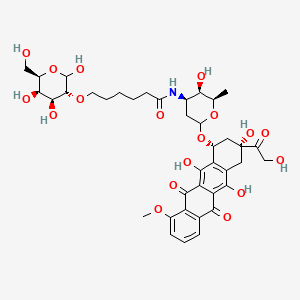
![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
